2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyanocyclohexyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the bromophenyl and cyanocyclohexyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cellular signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl and cyanocyclohexyl derivatives, such as:
- 2-[(4-chlorophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-[(4-fluorophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide
Uniqueness
What sets 2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O/c1-21(12-15-6-8-16(19)9-7-15)13-17(23)22(2)18(14-20)10-4-3-5-11-18/h6-9H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNLYXKZVIGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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